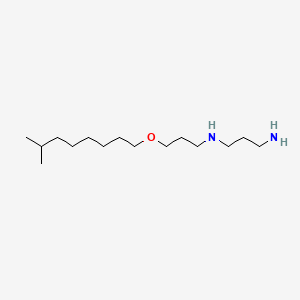
N-(3-(Isononyloxy)propyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Isononyloxy)propyl)propane-1,3-diamine: is an organic compound with the molecular formula C15H34N2O . It is also known by its alternative name, N-(isononyloxypropyl)trimethylenediamine . This compound is characterized by its unique structure, which includes a diamine backbone with an isononyloxy group attached to one of the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Isononyloxy)propyl)propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with an appropriate isononyl derivative. One common method includes the reaction of 1,3-propanediamine with isononyl bromide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(3-(Isononyloxy)propyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isononyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: N-(3-(Isononyloxy)propyl)propane-1,3-diamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of coordination complexes and as a ligand in catalysis .
Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and corrosion inhibitor. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of N-(3-(Isononyloxy)propyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The isononyloxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
1,3-Propanediamine: A simple diamine with a similar backbone but lacking the isononyloxy group.
N,N’-Dimethyl-1,3-propanediamine: A derivative with two methyl groups attached to the nitrogen atoms.
N-Oleyl-1,3-propanediamine: A compound with an oleyl group instead of an isononyloxy group.
Uniqueness: N-(3-(Isononyloxy)propyl)propane-1,3-diamine is unique due to the presence of the isononyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and allows for specific interactions with hydrophobic regions of molecules, making it valuable in various applications .
Properties
CAS No. |
54060-09-2 |
|---|---|
Molecular Formula |
C15H34N2O |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
N'-[3-(7-methyloctoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H34N2O/c1-15(2)9-5-3-4-6-13-18-14-8-12-17-11-7-10-16/h15,17H,3-14,16H2,1-2H3 |
InChI Key |
GETABASNQHSIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


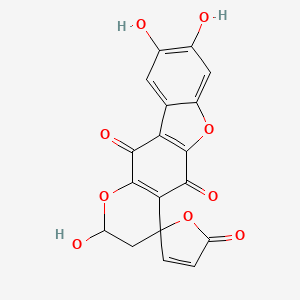
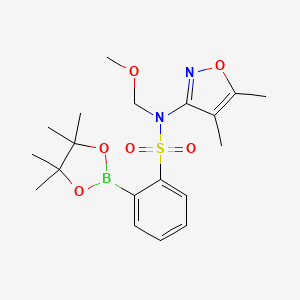
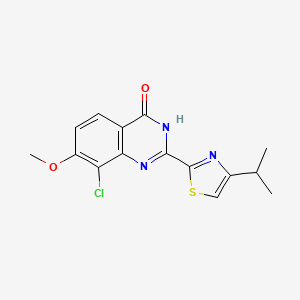
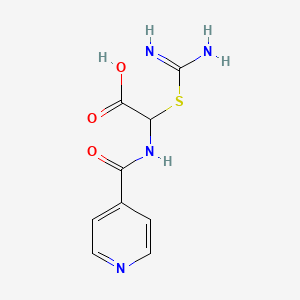
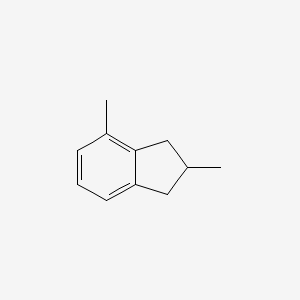
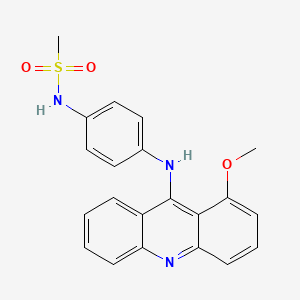
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)

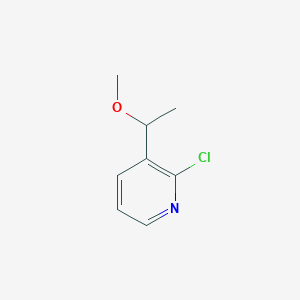

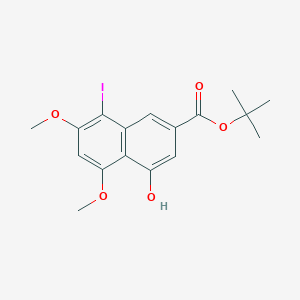
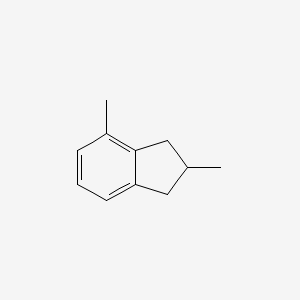
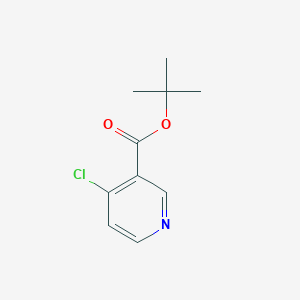
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
